Scaffold Hopping to 1,4-Oxazepane: EP300/CBP Inhibitor Discovery
In a program targeting the EP300/CBP histone acetyltransferases, a piperidine-containing HTS hit was optimized via a scaffold hopping strategy to a 1,4-oxazepane core [1]. This transformation was a critical step in the discovery of compound 11 (DS17701585), a novel and highly selective EP300/CBP inhibitor. While direct IC50 data for the unsubstituted 1,4-oxazepane-6-carbonitrile is not available, this case study provides high-value class-level evidence that the 1,4-oxazepane core itself is a validated and differentiating pharmacophore element capable of conferring potent, selective, and in vivo activity against a therapeutically relevant target class.
| Evidence Dimension | Scaffold Design for EP300/CBP HAT Inhibition |
|---|---|
| Target Compound Data | Functionalized 1,4-oxazepane (Compound 11/DS17701585) as a potent, selective EP300/CBP inhibitor. |
| Comparator Or Baseline | Piperidine-containing high-throughput screening (HTS) hit |
| Quantified Difference | Not applicable; the comparison is qualitative (scaffold difference) but led to a development candidate with in vivo efficacy. |
| Conditions | Human lung squamous cell carcinoma cell line LK2-xenografted mouse model. |
Why This Matters
This demonstrates that the 1,4-oxazepane core is a proven element in a successful scaffold hopping campaign that generated a development candidate, justifying its procurement over a 6-membered heterocyclic alternative for building targeted libraries.
- [1] Kanada, R., et al. (2022). Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring. Bioorganic & Medicinal Chemistry Letters, 66, 128726. View Source
